2,4-difluoropyrimidine-5-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
2742657-76-5 |
|---|---|
Molecular Formula |
C5HF2N3 |
Molecular Weight |
141.08 g/mol |
IUPAC Name |
2,4-difluoropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5HF2N3/c6-4-3(1-8)2-9-5(7)10-4/h2H |
InChI Key |
AOSHQVWIJNXEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)C#N |
Purity |
95 |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 2,4 Difluoropyrimidine 5 Carbonitrile
De Novo Synthetic Routes to the Pyrimidine (B1678525) Core with Fluorinated Components
De novo synthesis offers the advantage of incorporating the desired fluorine atoms early in the synthetic sequence, often leading to high efficiency and regiochemical control. These methods rely on the cyclization of carefully chosen fluorinated building blocks.
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from two or more components in a condensation reaction. For the synthesis of fluorinated pyrimidines, this involves reacting a three-carbon fluorinated fragment with a reagent supplying the N-C-N unit, such as an amidine or urea (B33335) derivative.
A prominent strategy involves the use of fluorinated β-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of α-fluoro-β-ketoesters with amidines can lead to the formation of a fluorinated pyrimidine ring. The initial synthesis of the well-known drug 5-fluorouracil (B62378) utilized a similar ring closure approach, reacting isothiourea salts with α-fluoro-β-ketoester enolates. mdpi.com This highlights the general applicability of using fluorinated three-carbon units in cyclocondensation reactions.
Another effective method utilizes potassium 2-cyano-2-fluoroethenolate, a versatile fluorinated building block. nih.gov This salt can be reacted with various amidine hydrochlorides under mild conditions to afford 4-amino-5-fluoropyrimidines in excellent yields. nih.gov While this yields an amino group at the 4-position, subsequent modifications could potentially convert it to the desired fluoro-substituted compound. The reaction tolerates a wide range of substituents on the amidine, demonstrating its broad applicability. nih.gov
Multicomponent reactions, such as the Biginelli reaction, which traditionally involves the condensation of an aldehyde, a β-ketoester, and urea, can also be adapted. rsc.orgunits.itias.ac.in By employing fluorinated starting materials, this one-pot reaction can provide a direct route to functionalized dihydropyrimidines, which can then be oxidized to the aromatic pyrimidine system.
Table 1: Examples of Cyclocondensation Reactions for Fluorinated Pyrimidine Synthesis
| Fluorinated Building Block | N-C-N Source | Resulting Pyrimidine Type | Reference |
|---|---|---|---|
| α-Fluoro-β-ketoester enolate | Isothiourea salt | 5-Fluoropyrimidinone derivative | mdpi.com |
| Potassium 2-cyano-2-fluoroethenolate | Amidine hydrochloride | 4-Amino-5-fluoropyrimidine | nih.gov |
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including heterocycles. organic-chemistry.org This reaction involves the intramolecular reaction of a diene in the presence of a transition metal catalyst, typically ruthenium-based, to form a cyclic alkene and a small volatile alkene like ethene. organic-chemistry.org
For the synthesis of pyrimidines, a suitable acyclic precursor containing two olefinic bonds and the necessary nitrogen atoms must be constructed. The RCM reaction then facilitates the formation of the heterocyclic ring. rsc.org While direct application of RCM to produce 2,4-difluoropyrimidine-5-carbonitrile is not extensively documented, the synthesis of fluorinated heterocycles using this method is well-established. academie-sciences.frnih.gov The strategy involves creating acyclic precursors where one of the double bonds is a vinyl fluoride (B91410). The subsequent RCM reaction proceeds efficiently to yield cyclic vinyl fluorides. nih.gov The key challenge lies in the design and synthesis of the appropriate acyclic precursor that would close to form the pyrimidine ring with the desired substitution pattern.
Functionalization and Derivatization from Pre-Existing Pyrimidine Systems
An alternative to de novo synthesis is the modification of a readily available pyrimidine ring. This approach is advantageous when the starting pyrimidine is commercially available or easily synthesized. The strategy involves the sequential introduction of the fluoro and cyano groups onto the pyrimidine core.
The direct fluorination of a pyrimidine ring can be a challenging yet effective method. Regioselectivity is a critical aspect, as the pyrimidine ring has multiple positions available for substitution. The electronic properties of the pyrimidine ring and any existing substituents heavily influence the outcome of the fluorination reaction.
Electrophilic fluorinating agents like Selectfluor are commonly used to introduce fluorine onto electron-rich aromatic systems. schenautomacao.com.br However, for an electron-deficient ring system like pyrimidine, nucleophilic fluorination is often more suitable. This typically involves the conversion of a leaving group, such as a chloro or bromo substituent, to a fluoro group using a fluoride salt like KF or CsF, often in the presence of a phase-transfer catalyst.
Another powerful method is C-H fluorination, which directly converts a C-H bond to a C-F bond. For N-heterocycles like pyridines and diazines, reagents such as silver(II) fluoride (AgF₂) have been shown to be effective. acs.org The reaction proceeds with a degree of regioselectivity, often favoring positions adjacent to the nitrogen atoms. For pyrimidines, this could potentially be used to introduce fluorine at the 2- and 4-positions. acs.org
Table 2: Reagents for Regioselective Fluorination of Pyrimidines
| Reagent | Reaction Type | Target Position(s) | Reference |
|---|---|---|---|
| Selectfluor | Electrophilic Fluorination | Depends on substrate electronics | schenautomacao.com.br |
| AgF₂ | C-H Fluorination | Positions adjacent to nitrogen | acs.org |
The introduction of a nitrile (-CN) group onto the pyrimidine ring at the 5-position is another key step. This can be achieved through several established methods. One common approach is the Sandmeyer reaction, where an amino group at the 5-position is diazotized and then displaced by a cyanide salt, typically CuCN.
Alternatively, a halogen atom at the 5-position can be displaced by a cyanide source, such as zinc cyanide or copper(I) cyanide, in a palladium-catalyzed cross-coupling reaction known as the Rosenmund-von Braun reaction.
For heterocycles, methods for the direct C-H cyanation are also being developed. These reactions offer a more atom-economical approach by avoiding the pre-functionalization of the ring. For the related pyridine (B92270) system, methods involving the in situ generation of a dihydropyridine (B1217469) intermediate followed by reaction with an electrophilic cyanating agent have been reported. researchgate.net Similar strategies could potentially be adapted for the cyanation of pyrimidines. The synthesis of various pyrimidine-5-carbonitrile derivatives often starts from precursors like malononitrile, which incorporates the nitrile group from the beginning of a cyclocondensation reaction. ias.ac.inresearchgate.net
The synthesis of a polysubstituted molecule like this compound often requires a multi-step approach where the sequence of reactions is crucial. For example, one might start with a commercially available dihalopyrimidine, such as 2,4-dichloropyrimidine. The synthesis could proceed by first introducing the nitrile group at the 5-position, followed by the replacement of the chloro groups with fluorine.
Protecting groups may be necessary to prevent unwanted side reactions during the synthesis. For instance, if the nitrile group is introduced via a method that is sensitive to the conditions required for fluorination, it might be necessary to introduce it at a later stage. Conversely, if the fluorination method is incompatible with other functional groups that might be present on a more complex starting material, those groups would need to be protected.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are being actively applied to the synthesis of pyrimidine-based compounds to minimize environmental impact and enhance safety and efficiency. pharmtech.comresearchgate.netias.ac.innumberanalytics.comrsc.org These approaches prioritize the use of non-toxic solvents, catalytic methods, and reaction conditions that reduce energy consumption and waste generation.
The elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often conducted by grinding or fusing reagents at elevated temperatures, can lead to significantly reduced waste and simplified product isolation. nih.gov For the synthesis of related pyrimidine-5-carbonitrile derivatives, a solvent-free protocol has been successfully designed, which involves the thorough grinding and mixing of starting materials at room temperature followed by fusion at a suitable temperature. nih.gov Another approach involves the use of ammonium (B1175870) chloride as a catalyst under solvent-free conditions, which has been shown to be effective for the synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives. ias.ac.in
While specific examples for the aqueous synthesis of this compound are not extensively documented, the use of water as a solvent is a highly desirable green alternative. Research on related compounds, such as the synthesis of pyrimidine-5-carbonitrile derivatives, has demonstrated the feasibility of one-pot, three-component reactions in water using surfactants like p-dodecylbenzenesulfonic acid (DBSA) as a catalyst. This method offers high yields under environmentally friendly conditions.
Catalysis plays a pivotal role in developing efficient and selective synthetic routes. The use of catalysts can lower activation energies, reduce reaction times, and minimize the formation of byproducts. In the context of pyrimidine-5-carbonitrile synthesis, a variety of catalytic systems have been explored.
A notable green catalytic approach involves the use of a robust and reusable biocatalyst derived from bone char. This solid acid catalyst, prepared by modifying bone char with chlorosulfonic acid, has demonstrated high efficiency in the solvent-free synthesis of pyrimidine-5-carbonitrile derivatives. acs.orgnih.gov The catalyst can be easily recovered and reused multiple times without a significant loss of activity, making it an economically and environmentally attractive option.
Transition metal halides, such as ZrOCl₂, have also been employed as catalysts in the one-pot, three-component synthesis of tetrahydropyrimidine-5-carbonitrile analogs. This method offers good to excellent yields under mild conditions.
The following table summarizes some of the catalytic approaches used in the synthesis of pyrimidine-5-carbonitrile derivatives:
| Catalyst Type | Reaction Conditions | Starting Materials | Product | Key Advantages |
| Bone char-nPrN-SO3H | Solvent-free, 80 °C | Aldehyde derivatives, urea/thiourea, malononitrile | Pyrimidine-5-carbonitrile derivatives | Reusable, eco-friendly, high yield |
| Ammonium Chloride | Solvent-free, 110 °C | Benzaldehyde, malononitrile, urea | 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile | Readily available, cost-effective |
| p-Dodecylbenzenesulfonic acid (DBSA) | Water, room temperature | Aromatic aldehydes, p-chlorobenzoylacetonitrile, substituted urea | Pyrimidine-5-carbonitrile derivatives | Green solvent, high yield |
| Zirconyl chloride (ZrOCl₂) | Ethanol, 75 °C | Substituted aryl aldehyde, malononitrile, guanidine (B92328) hydrochloride | 1,4,5,6-Tetrahydropyrimidine-5-carbonitrile derivatives | Mild conditions, good yields |
Scale-Up Considerations and Process Chemistry Optimization
The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges that require careful consideration and optimization of the process chemistry. For a molecule like this compound, which is likely an intermediate for pharmaceuticals or other high-value chemicals, ensuring a robust, safe, and cost-effective manufacturing process is paramount.
Key challenges in the scale-up of heterocyclic compound synthesis include managing reaction exotherms, handling potentially hazardous reagents, ensuring consistent product quality, and minimizing waste streams. numberanalytics.com The synthesis of fluorinated aromatic compounds, in particular, can introduce additional complexities due to the reactivity and potential hazards associated with fluorinating agents.
Process chemistry optimization for the industrial production of this compound would likely focus on several key areas:
Raw Material Sourcing and Purity: Ensuring a consistent and high-purity supply of starting materials is crucial for reproducible and high-yielding reactions on a large scale.
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential for designing a safe and efficient process. This includes identifying the rate-limiting steps and potential for runaway reactions.
Heat Transfer and Mixing: In large reactors, efficient heat transfer and mixing are critical to maintain optimal reaction temperatures and prevent the formation of localized hot spots, which could lead to side reactions or decomposition.
Downstream Processing and Purification: The development of a scalable and efficient purification method is vital to isolate the final product with the required purity. This may involve crystallization, distillation, or chromatography, and the choice of method will depend on the physical properties of the compound and the impurities present.
Waste Management: Minimizing and safely managing waste streams is a critical aspect of industrial chemical production. This includes considering the recyclability of solvents and catalysts, as well as the treatment of any hazardous byproducts.
While specific industrial synthesis protocols for this compound are proprietary, the general principles of process chemistry optimization for functionalized heterocyclic compounds would be applicable. This would involve a multi-faceted approach, integrating reaction engineering, analytical chemistry, and safety assessment to develop a commercially viable manufacturing process.
Chemical Reactivity and Transformational Chemistry of 2,4 Difluoropyrimidine 5 Carbonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction of 2,4-difluoropyrimidine-5-carbonitrile. This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product.
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further enhanced by the strongly electron-withdrawing nitrile group at the C5 position. Consequently, the carbon atoms of the pyrimidine ring, particularly at the C2 and C4 positions, are highly electrophilic and prone to attack by nucleophiles.
In 2,4-dihalopyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. wuxiapptec.comnih.gov This selectivity is attributed to the greater ability of the para-positioned nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4. While direct studies on this compound are limited, extensive research on analogous 2,4-dichloropyrimidines consistently shows a preference for substitution at the C4 position. wuxiapptec.comnih.gov For instance, the reaction of 2,4-dichloropyrimidines with various nucleophiles typically yields the 4-substituted-2-chloropyrimidine as the major product. nih.gov It is important to note that the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring. wuxiapptec.comnih.gov
This compound is expected to react with a wide array of nucleophiles, leading to the formation of various substituted pyrimidine derivatives.
Oxygen Nucleophiles: Alkoxides and hydroxides can displace one or both fluorine atoms to form alkoxy- and hydroxy-pyrimidines, respectively. Based on the reactivity of analogous dichloropyrimidines, the reaction with an alkoxide would likely yield a 4-alkoxy-2-fluoropyrimidine-5-carbonitrile as the primary product.
Nitrogen Nucleophiles: Amines are common nucleophiles in SNAr reactions with dihalopyrimidines. The reaction of this compound with a primary or secondary amine is anticipated to selectively produce the corresponding 4-amino-2-fluoropyrimidine-5-carbonitrile. Studies on 2,4-dichloropyrimidines have shown that secondary amines react readily at the C4 position. nih.gov Interestingly, the use of tertiary amines as nucleophiles with 5-substituted-2,4-dichloropyrimidines has been shown to result in selective substitution at the C2 position. nih.gov
Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that can react with this compound to afford thioether derivatives. The reaction with a thiol in the presence of a base would likely lead to the selective formation of a 4-thioether-2-fluoropyrimidine-5-carbonitrile.
The table below illustrates the expected products from the reaction of this compound with various nucleophiles, based on the known reactivity of analogous 2,4-dichloropyrimidines.
| Nucleophile Category | Example Nucleophile | Expected Product |
|---|---|---|
| Oxygen | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2-fluoropyrimidine-5-carbonitrile |
| Nitrogen | Morpholine | 4-Morpholino-2-fluoropyrimidine-5-carbonitrile |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-Fluoro-4-(phenylthio)pyrimidine-5-carbonitrile |
Under appropriate conditions, both fluorine atoms of this compound can be displaced by nucleophiles. This can occur in a stepwise manner, where the first substitution at the C4 position is followed by a second substitution at the C2 position. The second substitution typically requires more forcing conditions, such as higher temperatures or a stronger nucleophile, due to the reduced electrophilicity of the pyrimidine ring after the first substitution.
Reactions Involving the Nitrile Functional Group
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations, most notably hydrolysis, amidation, and reduction.
The hydrolysis of nitriles can lead to either an amide or a carboxylic acid, depending on the reaction conditions.
Amidation: Partial hydrolysis of the nitrile group under controlled conditions can yield the corresponding 2,4-difluoropyrimidine-5-carboxamide. This transformation can often be achieved using acidic or basic conditions with careful control of temperature and reaction time. For instance, treatment with a mixture of trifluoroacetic acid and sulfuric acid has been reported for the selective conversion of nitriles to amides. researchgate.net Another mild method involves the use of urea-hydrogen peroxide. manchesterorganics.com
Hydrolysis to Carboxylic Acid: Under more vigorous acidic or basic conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid, which would yield 2,4-difluoropyrimidine-5-carboxylic acid. This typically involves heating with a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide. researchgate.net
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Amidation | TFA/H₂SO₄ or Urea-Hydrogen Peroxide | 2,4-Difluoropyrimidine-5-carboxamide |
| Hydrolysis | HCl (aq), heat or NaOH (aq), heat | 2,4-Difluoropyrimidine-5-carboxylic acid |
The nitrile group can be reduced to a primary amine (aminomethyl group). This is a valuable transformation for introducing a basic side chain. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. researchgate.net
Lithium Aluminum Hydride Reduction: Treatment of this compound with a strong reducing agent like LiAlH₄ in an ethereal solvent, followed by an aqueous workup, would be expected to yield 5-(aminomethyl)-2,4-difluoropyrimidine. researchgate.net
Catalytic Hydrogenation: Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as Raney nickel or palladium on carbon (Pd/C) is another effective method for nitrile reduction. This method is often preferred for its milder conditions and is widely used in industrial processes. The reaction is typically carried out under pressure and may include additives like ammonia (B1221849) to suppress the formation of secondary and tertiary amine byproducts.
| Reaction | Reagents and Conditions | Product |
|---|
Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions)
Cycloaddition reactions offer a powerful strategy for constructing cyclic and heterocyclic systems. In the context of this compound, the electron-withdrawing nature of the fluorine atoms and the nitrile group can influence the reactivity of the pyrimidine ring in such transformations.
While specific examples of [2+3] dipolar cycloadditions directly involving the pyrimidine core of this compound are not extensively documented in readily available literature, the principles of such reactions can be inferred. In a typical [2+3] dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. The pyrimidine ring, being electron-deficient, could potentially act as the dipolarophile.
Research into related heterocyclic systems provides insights into potential cycloaddition pathways. For instance, the Huisgen [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to form a triazole is a well-established reaction. nih.gov Similarly, oxidopyrylium ylides are known to participate in [5+2] dipolar cycloadditions, providing access to complex bridged systems. nih.gov These examples highlight the versatility of cycloaddition reactions in heterocyclic chemistry. nih.govresearchgate.net
Nitrile Derivatization for Novel Heterocycle Formation
The nitrile group at the C5 position of this compound is a versatile functional handle for the construction of novel heterocyclic rings. This is often achieved through reactions where the nitrile participates in cyclization cascades.
One common strategy involves the reaction of the nitrile with binucleophiles. For example, treatment with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazolo[3,4-d]pyrimidines. Similarly, reaction with amidines or guanidine (B92328) can yield pyrimido[4,5-d]pyrimidines.
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then be utilized in subsequent cyclization reactions. For instance, the synthesis of various pyrimidine-5-carbonitrile derivatives has been explored, which can serve as precursors for more complex heterocyclic systems. researchgate.net The strategic manipulation of the nitrile functionality, often in concert with the reactive fluorine atoms at C2 and C4, allows for the modular synthesis of a diverse array of fused pyrimidine heterocycles.
Electrophilic Aromatic Substitution Limitations and Alternative Functionalization Strategies
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS). libretexts.org The presence of two strongly electron-withdrawing fluorine atoms and a nitrile group in this compound further exacerbates this deactivation, making classical EAS reactions like nitration, sulfonation, and Friedel-Crafts reactions highly unlikely to occur on the pyrimidine ring itself. masterorganicchemistry.comgcwgandhinagar.com Electrophilic attack, if it were to happen, would likely occur at the nitrogen atoms, leading to pyridinium-type species and further deactivating the ring. libretexts.org
Given these limitations, alternative functionalization strategies are necessary. The most prominent of these is nucleophilic aromatic substitution (SNA_r_), where the electron-deficient nature of the ring becomes an advantage. The fluorine atoms at the C2 and C4 positions are excellent leaving groups and are readily displaced by a wide range of nucleophiles. The C4 position is generally more reactive towards nucleophilic attack than the C2 position. stackexchange.com This allows for the selective introduction of various substituents. For example, reaction with amines, alcohols, and thiols can provide substituted pyrimidines. nih.gov
Metal-Catalyzed Cross-Coupling Reactions at Pyrimidine C-H Bonds
While direct C-H functionalization of the pyrimidine ring in this compound is challenging due to the electron-deficient nature of the ring, metal-catalyzed cross-coupling reactions provide a powerful alternative for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium. dntb.gov.ua
Suzuki, Stille, Sonogashira, and Heck Coupling Reactions
The fluorine atoms at the C2 and C4 positions of this compound can be displaced in cross-coupling reactions, although they are less reactive than the corresponding chlorides or bromides. More commonly, the dihalogenated precursor, 2,4-dichloropyrimidine-5-carbonitrile, is used in these transformations.
Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with a halide. mdpi.comucy.ac.cynih.gov For dihalopyrimidines, regioselective coupling can often be achieved. For instance, in 2,4-dichloropyrimidines, coupling typically occurs preferentially at the C4 position. mdpi.comnih.gov
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide range of functional groups. rsc.orgharvard.edumsu.edu
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.org It is a valuable tool for introducing alkynyl moieties onto the pyrimidine core.
Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.govmdpi.comlibretexts.org This allows for the introduction of vinyl groups, which can be further functionalized.
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) | Resulting Bond |
| Suzuki | Aryl/Vinyl Boronic Acid/Ester | Aryl/Vinyl Halide | Pd(PPh₃)₄, Base | C-C |
| Stille | Organostannane | Aryl/Vinyl Halide | Pd(PPh₃)₄ | C-C |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | PdCl₂(PPh₃)₂, CuI, Base | C-C (alkynyl) |
| Heck | Alkene | Aryl/Vinyl Halide | Pd(OAc)₂, Ligand, Base | C-C (vinyl) |
C-H Activation and Direct Arylation Strategies
Direct C-H activation and arylation offer a more atom-economical approach to functionalization, as they avoid the need for pre-functionalized starting materials. mdpi.comorganic-chemistry.org While challenging on the highly electron-deficient this compound, these methods have been successfully applied to other heterocyclic systems. nih.govnih.govthieme-connect.de Palladium-catalyzed direct arylation has been used to functionalize thiophene (B33073) rings within thienopyrimidines, demonstrating the potential for such strategies in related heterocyclic families. mdpi.com The development of new catalytic systems is an active area of research and may in the future allow for the direct C-H functionalization of the pyrimidine ring in compounds like this compound.
Radical Reactions and Photochemistry of this compound
The study of radical and photochemical reactions of this compound is a more specialized area. The electron-deficient nature of the pyrimidine ring can influence its behavior in such reactions. For instance, electron-deficient aromatic and heteroaromatic compounds can undergo radical nucleophilic substitution (S_RN_1) reactions.
Photochemical reactions could potentially be used to induce transformations that are not accessible through thermal methods. For example, photo-induced cycloadditions or rearrangements could lead to novel molecular scaffolds. The development of photoredox catalysis has opened up new avenues for C-C bond formation under mild conditions, and these methods could potentially be applied to the functionalization of this compound. thieme-connect.de
Further research is needed to fully explore the potential of radical and photochemical reactions in the derivatization of this compound.
Strategic Applications of 2,4 Difluoropyrimidine 5 Carbonitrile As a Building Block in Complex Molecule Synthesis
Precursor in Medicinal Chemistry for Heterocyclic Scaffolds
The pyrimidine-5-carbonitrile core is a key structural motif in a multitude of medicinally important heterocyclic scaffolds. nih.govekb.eg The presence of two fluorine atoms enhances the molecule's metabolic stability and binding affinity to biological targets, while the nitrile group provides a handle for further chemical modifications. This combination of features makes 2,4-difluoropyrimidine-5-carbonitrile an attractive starting material for the synthesis of novel therapeutic agents.
Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer. ed.ac.uk Consequently, the development of kinase inhibitors has become a major focus of modern drug discovery. ed.ac.uk The pyrimidine (B1678525) scaffold is a common feature in many approved kinase inhibitors. nih.gov
Derivatives of this compound have been explored for their potential as kinase inhibitors. For instance, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their ability to inhibit phosphoinositide-3-kinase (PI3K), a key enzyme in cell growth and proliferation pathways. frontiersin.org One compound, 17p , demonstrated potent PI3Kα inhibitory activity with an IC₅₀ of 31.8 ± 4.1 nM, comparable to the known inhibitor BKM-120. frontiersin.org
Similarly, new pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR), another important target in cancer therapy. rsc.orgrsc.org Some of these compounds have shown potent activity against both wild-type and mutant forms of EGFR. rsc.org For example, compound 11b from one study exhibited significant inhibitory activity against EGFRWT and EGFRT790M with IC₅₀ values of 0.09 and 4.03 μM, respectively. rsc.org
Beyond kinase inhibition, pyrimidine-5-carbonitrile derivatives have also been investigated as receptor modulators. A hit-to-lead optimization program led to the discovery of a potent and orally bioavailable CXCR2 receptor antagonist, 2-((2,3-difluorobenzyl)thio)-6-(2-(hydroxymethyl)cyclopropyl)-5-isocyanopyrimidin-4-ol (24) , which features the core pyrimidine structure. figshare.com
Table 1: Kinase and Receptor Inhibitory Activities of Selected this compound Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
| 17p | PI3Kα | 31.8 ± 4.1 | frontiersin.org |
| 11b | EGFRWT | 90 | rsc.org |
| 11b | EGFRT790M | 4030 | rsc.org |
| 24 | CXCR2 Receptor | - | figshare.com |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC₅₀ indicates greater potency. Data for compound 24 was qualitative, indicating it as a potent antagonist.
Nucleoside analogues are a class of antiviral and anticancer agents that mimic natural nucleosides and interfere with nucleic acid synthesis. nih.gov The pyrimidine ring is a fundamental component of the natural nucleosides cytosine, thymine, and uracil, making pyrimidine derivatives attractive candidates for the development of novel nucleoside analogues.
Research has explored the synthesis of novel 2'-fluoro and 2',4'-dimethyl carbocyclic pyrimidine C-nucleoside analogues as potential anti-HCV agents. nih.gov While this compound was not directly used in this specific synthesis, the study highlights the importance of fluorinated pyrimidines in creating nucleoside analogues. nih.gov The core structure of this compound provides a foundation for the development of such analogues.
Prodrug strategies are employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. nih.gov This often involves chemical modification of the active drug to create a temporarily inactive form that is converted to the active drug in the body. nih.govnih.gov The reactive nature of the fluorine and nitrile groups on this compound makes it amenable to various chemical modifications necessary for creating prodrugs.
A "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. nih.goveurekaselect.comnih.gov These structures serve as versatile templates for the design of new drugs. nih.goveurekaselect.com The pyrimidine ring is considered a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov
The unique substitution pattern of this compound makes it a valuable component for constructing novel privileged structures. By modifying the substituents on the pyrimidine ring, chemists can generate libraries of compounds with diverse biological activities. This approach has been successfully used to develop inhibitors for a variety of targets, including plasmodial kinases, which are crucial for the survival of the malaria parasite. nih.gov
Utility in Agrochemical and Crop Protection Research
The application of this compound extends beyond medicine into the realm of agriculture. nih.gov The pyrimidine-5-carbonitrile moiety is found in various agrochemicals, including fungicides, herbicides, and insecticides. ekb.egchemimpex.com The inclusion of fluorine atoms can enhance the efficacy and selectivity of these compounds. nih.gov
Fungal pathogens pose a significant threat to crop yields worldwide. The development of new fungicides with novel modes of action is crucial to combat resistance to existing treatments. nih.gov The pyrimidine-5-carbonitrile scaffold has been incorporated into molecules with fungicidal properties. For instance, 2,4-diaminopyrimidine-5-carbonitrile (B135015) is a known intermediate in the synthesis of fungicides. chemimpex.com
Herbicides are essential for controlling weeds in agricultural settings. The pyrimidine core is also present in some herbicides. 2,4-Diaminopyrimidine-5-carbonitrile is utilized in the formulation of herbicides, contributing to effective weed management. chemimpex.com
The search for new insecticides with improved safety profiles and efficacy against resistant insect populations is an ongoing effort in agrochemical research. While direct examples of insecticides derived from this compound are not extensively documented in the provided search results, the pyrimidine scaffold is a known component of some insecticidal compounds.
Plant growth regulators are used to modify plant growth in various ways, such as promoting root development or controlling flowering time. 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-known synthetic plant growth regulator. nih.gov Although structurally different, the development of novel plant growth regulators could potentially involve the versatile chemistry of fluorinated pyrimidines like this compound.
Table 2: Agrochemical Applications of Pyrimidine-5-carbonitrile Derivatives
| Application | Compound Type | Reference |
| Fungicide | Intermediate | chemimpex.com |
| Herbicide | Formulation Component | chemimpex.com |
Role in Materials Science and Polymer Chemistry
While fluorinated organic molecules and pyrimidine-based structures are of significant interest in materials science, specific research detailing the application of this compound in these areas is not extensively documented in publicly available literature. The potential for its use exists, but concrete examples remain specialized.
Precursor for Functional Monomers and Polymers
The difunctional nature of this compound theoretically allows it to act as a monomeric unit in polymerization reactions. The sequential substitution of its two fluorine atoms with nucleophilic groups from other monomers could lead to the formation of novel polymer chains. For instance, reaction with bis-phenols or bis-anilines could yield poly(ether-amine) aromatic systems. However, specific examples of polymers derived directly from this compound are not prominently reported in scientific patents or literature google.com.
Integration into Liquid Crystalline Materials and Optoelectronic Devices (e.g., OLEDs)
Pyrimidine-5-carbonitrile derivatives have been successfully employed as acceptor moieties in the design of emitters for Organic Light-Emitting Diodes (OLEDs), particularly for achieving Thermally Activated Delayed Fluorescence (TADF). The electron-deficient nature of the pyrimidine-5-carbonitrile core is crucial for creating the necessary charge-transfer states. While various substituted pyrimidines have been investigated for these purposes, the specific integration of the 2,4-difluoro variant into liquid crystalline materials or as a key component in commercially developed OLEDs is not widely detailed. The general class of fluorinated liquid crystals is well-established, but applications leveraging this particular building block are not explicitly described in current research databases.
Development of Novel Heterocyclic Systems via this compound
The primary and most established application of this compound is as a versatile building block for the synthesis of complex, poly-substituted, and fused heterocyclic systems. The reactivity of the C-F bonds towards nucleophiles is the cornerstone of its utility.
The two fluorine atoms at the C2 and C4 positions exhibit different reactivity levels, allowing for selective and sequential substitution. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This differential reactivity can be exploited to introduce two different substituents in a controlled, stepwise manner.
A common and powerful strategy involves reacting this compound with binucleophilic reagents—molecules containing two nucleophilic centers. Such reactions can proceed via an initial intermolecular substitution of one fluorine atom, followed by an intramolecular cyclization where the second nucleophilic group displaces the remaining fluorine atom. This "one-pot" or sequential approach provides efficient access to a wide variety of fused pyrimidine ring systems, which are prevalent scaffolds in medicinal chemistry and functional materials.
For example, reaction with a hydrazine (B178648) derivative can lead to the formation of pyrazolo[3,4-d]pyrimidines. Similarly, using a substituted amidine can yield purine (B94841) analogues, and reactions with compounds containing appropriately spaced amine and hydroxyl or thiol groups can result in the formation of oxazolo- or thiazolo[5,4-d]pyrimidines. These transformations highlight the role of this compound as a key intermediate for generating molecular diversity from a single, readily accessible starting material.
Table 1: Potential Heterocyclic Systems from this compound
This table illustrates the potential of this compound as a precursor for various fused heterocyclic systems through reactions with common binucleophilic reagents.
| Binucleophilic Reagent | Resulting Fused Heterocyclic Core | Potential Significance |
| Hydrazine (H₂N-NH₂) | Pyrazolo[3,4-d]pyrimidine | Core structure in kinase inhibitors and other bioactive molecules. |
| Guanidine (B92328) (H₂N-C(=NH)NH₂) | Purine (specifically 2,6-diaminopurine (B158960) derivative) | Fundamental component of nucleic acids and a privileged scaffold in drug discovery. |
| Urea (B33335) (H₂N-CO-NH₂) | Pyrimido[4,5-d]pyrimidine-dione (a pteridine (B1203161) analogue) | Found in cofactors and drugs; important in biological systems. |
| Thiourea (H₂N-CS-NH₂) | Pyrimido[4,5-d]pyrimidine-thione derivative | Sulfur-containing heterocycles with diverse biological activities. |
| 1,2-Diaminoethane (H₂N-CH₂CH₂-NH₂) | Dihydropyrimido[4,5-b] nih.govnih.govdiazepine | Precursor to seven-membered fused ring systems with potential CNS activity. |
| 2-Aminoethanol (H₂N-CH₂CH₂-OH) | Dihydropyrimido[4,5-b] nih.govnih.govoxazine | Fused systems containing both nitrogen and oxygen, common in pharmaceuticals. |
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2,4 Difluoropyrimidine 5 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H, ¹³C, ¹⁹F, and ¹⁵N NMR Chemical Shift Analysis
The analysis of one-dimensional NMR spectra is the first step in structural verification. The distinct chemical shifts observed for hydrogen, carbon, and fluorine nuclei in 2,4-difluoropyrimidine-5-carbonitrile are dictated by their local electronic environments, which are heavily influenced by the electronegative fluorine atoms and the aromatic pyrimidine (B1678525) ring.
¹H NMR: The proton spectrum of this compound is expected to show a single resonance for the proton at the 6-position (H-6). Its chemical shift will be significantly downfield due to the deshielding effects of the adjacent nitrogen atoms and the electron-withdrawing cyano and fluoro groups.
¹³C NMR: The carbon spectrum provides information on all five carbon atoms in the molecule. The carbons directly bonded to fluorine (C-2 and C-4) will appear as doublets due to one-bond C-F coupling. The carbon of the nitrile group (C-7) will have a characteristic chemical shift in the 115-120 ppm range. The remaining pyrimidine carbons (C-5 and C-6) will also exhibit distinct resonances.
¹⁹F NMR: The fluorine spectrum is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the fluorine atoms at the C-2 and C-4 positions, unless coincidental equivalence occurs. The chemical shifts provide insight into the electronic nature of their positions on the pyrimidine ring.
¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the three nitrogen atoms in the pyrimidine ring, further confirming the heterocyclic structure.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm) Note: Experimental data is not publicly available. The values below are illustrative predictions based on structure and typical chemical shift ranges.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|---|
| ¹H | H-6 | ~8.9 - 9.2 | s | N/A |
| ¹³C | C-2 | ~155 - 160 | d | ¹JCF ≈ 240-260 |
| C-4 | ~158 - 163 | d | ¹JCF ≈ 240-260 | |
| C-5 | ~110 - 115 | s | N/A | |
| C-6 | ~150 - 155 | s | N/A | |
| CN | ~115 - 120 | s | N/A | |
| ¹⁹F | F (at C-2) | ~(-60) - (-80) | s | N/A |
| F (at C-4) | ~(-60) - (-80) | s | N/A |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity Elucidation
Two-dimensional NMR experiments are essential for establishing the bonding network and spatial arrangement of the atoms. rsc.org
COSY (Correlation Spectroscopy): This experiment would typically be used to show correlations between coupled protons. In this specific molecule, with only one proton, a standard COSY would not be very informative for proton-proton coupling but could show long-range coupling to fluorine.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton nuclei. For this compound, it would show a clear correlation between the C-6 carbon and the H-6 proton, confirming their direct attachment. organicchemistrydata.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between atoms that are close in space, regardless of whether they are bonded. rsc.org This can help to confirm the planar structure of the pyrimidine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The calculated exact mass for C₅HF₂N₃ is 141.0138 Da. An experimental HRMS measurement yielding a mass very close to this value would strongly support the proposed molecular formula.
Interactive Data Table: HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₅HF₂N₃ |
| Calculated Exact Mass | 141.0138 Da |
| Expected Ion ([M+H]⁺) | 142.0216 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
In tandem MS, the molecular ion is isolated and then fragmented. The resulting fragment ions provide clues about the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of small, stable neutral molecules.
A plausible fragmentation pathway could involve the initial loss of HCN (27 Da) from the pyrimidine ring and nitrile group. Another expected fragmentation would be the loss of a fluorine radical or HF. Analyzing these fragmentation patterns helps to piece together the structure of the parent molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C≡N (nitrile) stretch, C-F (carbon-fluorine) bonds, and C=N/C=C bonds within the aromatic pyrimidine ring.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N (Nitrile) | Stretching | 2220 - 2260 |
| C=N / C=C (Aromatic Ring) | Stretching | 1500 - 1650 |
| C-F | Stretching | 1000 - 1400 |
The presence of a strong, sharp peak around 2230 cm⁻¹ would be a clear indicator of the nitrile group. Strong absorptions in the 1000-1400 cm⁻¹ region would confirm the presence of C-F bonds.
Vibrational Analysis of Nitrile and Fluorine Bonds
A comprehensive vibrational analysis using techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would be required to characterize the bonds within this compound. The nitrile (C≡N) stretching vibration is typically observed in the range of 2200-2260 cm⁻¹. The exact wavenumber would be influenced by the electronic effects of the difluorinated pyrimidine ring. The carbon-fluorine (C-F) bond stretches are expected in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹, and their specific frequencies would provide insight into the electronic environment of the pyrimidine ring.
A hypothetical data table for such an analysis is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N Stretch | Data not available | Data not available |
| C-F Stretch (C2) | Data not available | Data not available |
| C-F Stretch (C4) | Data not available | Data not available |
| Ring Vibrations | Data not available | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound, π → π* and n → π* transitions are anticipated due to the presence of the pyrimidine ring (π systems and non-bonding nitrogen electrons) and the nitrile group. The absorption maxima (λ_max) would indicate the energy required for these electronic excitations. The solvent used for the analysis can influence the position of these maxima.
A placeholder for the expected UV-Vis absorption data is shown in the table below.
| Electronic Transition | λ_max (nm) | Molar Absorptivity (ε) | Solvent |
| π → π | Data not available | Data not available | Data not available |
| n → π | Data not available | Data not available | Data not available |
X-ray Crystallography for Solid-State Structure Determination
The crystallographic data would be summarized as follows:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| R-factor | Data not available |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, interactions such as dipole-dipole forces, π-π stacking between pyrimidine rings, and potentially weak hydrogen bonds or halogen bonds involving the fluorine and nitrogen atoms would be expected to dictate the crystal packing.
Conformational Analysis in the Solid State
X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. This includes the planarity of the pyrimidine ring and the orientation of the nitrile group relative to the ring. Any deviations from planarity would be quantified by dihedral angles.
Computational and Theoretical Investigations of 2,4 Difluoropyrimidine 5 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic properties and reactivity of 2,4-difluoropyrimidine-5-carbonitrile.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comnih.gov
For molecules containing electron-withdrawing groups, such as the fluorine atoms and the nitrile group in this compound, the HOMO and LUMO energy levels are significantly lowered. This indicates a strong electrophilic character. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and polarizability. nih.gov Theoretical calculations are essential for determining these values, which are crucial for predicting how the molecule will interact with other chemical species. irjweb.comscirp.org
Table 1: Representative Frontier Molecular Orbital Energies (Illustrative) Note: The following data is illustrative of typical DFT calculation outputs. Actual values for this compound would require specific computational studies.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.65 |
| ELUMO | -1.82 |
| Energy Gap (ΔE) | 4.83 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are the preferred sites for nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the nitrile group are expected to be regions of negative potential, while the carbon atoms attached to the electronegative fluorine atoms would exhibit a positive potential.
Fukui functions and Parr functions are reactivity descriptors derived from DFT that are used to more quantitatively identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. irjweb.com These calculations provide a numerical basis for predicting the regioselectivity of reactions involving the pyrimidine ring.
Computational methods can accurately predict various spectroscopic parameters, which aids in the structural elucidation and characterization of compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) of molecules. nih.govnih.gov These theoretical calculations provide a valuable reference for interpreting experimental NMR spectra.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as C-F stretching, C≡N stretching, or ring vibrations.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of a molecule. nih.govscielo.org.za These calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. scielo.org.za This information helps to understand the electronic structure and chromophores within the molecule.
Table 2: Predicted Spectroscopic Data (Illustrative) Note: This table illustrates the typical output of spectroscopic predictions. Specific values for this compound would be generated from dedicated computational analysis.
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C4-F Chemical Shift | ~160 ppm |
| IR | C≡N Stretch | ~2240 cm⁻¹ |
| UV-Vis | λmax | ~270 nm |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies.
The pyrimidine ring in this compound is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The fluorine atoms serve as excellent leaving groups. Computational studies can elucidate the SNAr mechanism by:
Modeling the stepwise pathway, which typically involves the formation of a stable intermediate known as a Meisenheimer complex.
Calculating the energy profile of the reaction, including the activation energies for the formation of the intermediate and the final product.
Analyzing the structure of the transition states to understand the key bond-forming and bond-breaking events.
These calculations can predict the regioselectivity of nucleophilic attack (i.e., whether the C2 or C4 position is more reactive) by comparing the activation barriers for the two possible pathways.
While SNAr reactions are common, this compound can also participate in various metal-catalyzed cross-coupling reactions. Computational modeling can be used to study the mechanisms of these transformations, such as Suzuki or Stille couplings. These studies typically involve:
Investigating the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
Determining the geometry and electronic structure of the organometallic intermediates and transition states.
Explaining the role of the ligand and metal center in facilitating the reaction.
Such computational insights are crucial for optimizing reaction conditions and for the rational design of new catalysts and synthetic methodologies. nih.gov
Molecular Docking and Dynamics Simulations (as a scaffold/ligand design tool)
Molecular docking and dynamics simulations are powerful computational methods that allow researchers to visualize and analyze the interactions between a ligand, such as a derivative of this compound, and a protein target at the atomic level. These tools are instrumental in modern drug discovery, providing insights that guide the rational design of more effective and selective inhibitors.
Ligand-Protein Interaction Prediction (Computational Design)
Computational design using molecular docking is a cornerstone of modern medicinal chemistry. It involves predicting the preferred orientation of a molecule when bound to a protein target. For derivatives of the pyrimidine-5-carbonitrile core, docking studies have been instrumental in elucidating their potential as inhibitors for a range of biological targets, particularly in cancer therapy.
Researchers have designed and synthesized various pyrimidine-5-carbonitrile derivatives to target specific enzymes involved in cancer progression. For instance, a series of new pyrimidine-5-carbonitrile derivatives were designed as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.govrsc.org Molecular docking studies for these compounds revealed that they fit well within the active sites of both EGFR and COX-2. nih.govrsc.org For example, the most potent compounds, 4e and 4f , showed strong binding interactions with key amino acid residues in the EGFR active site, similar to the standard inhibitor erlotinib. nih.govrsc.org Likewise, docking into the COX-2 active site showed favorable interactions, comparable to the known inhibitor celecoxib. nih.govrsc.org
In another study, thiopyrimidine-5-carbonitrile derivatives were evaluated as potential inhibitors of thymidylate synthase, a crucial enzyme in DNA synthesis. japsonline.com Docking simulations showed that the most active compounds bound effectively to the enzyme's active site, providing a rationale for their observed biological activity. japsonline.com Similarly, other pyrimidine-5-carbonitrile derivatives have been docked into the active site of PI3K/AKT, a key signaling pathway in leukemia, to predict their binding modes and guide further optimization. nih.gov
These computational predictions are critical for understanding the structure-activity relationships of these compounds. The data generated from docking studies, such as binding energy and specific molecular interactions, are vital for the rational design of next-generation inhibitors with improved potency and selectivity.
Table 1: Predicted Ligand-Protein Interactions for Selected Pyrimidine-5-Carbonitrile Derivatives
| Compound/Derivative | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
| Compound 4e | EGFR | Met793, Leu718, Val726, Ala743 | Not specified | nih.govrsc.org |
| Compound 4f | EGFR | Met793, Leu718, Val726, Ala743 | Not specified | nih.govrsc.org |
| Compound 4e | COX-2 | Tyr385, Arg120, Ser530 | Not specified | nih.govrsc.org |
| Compound 4f | COX-2 | Tyr385, Arg120, Ser530 | Not specified | nih.govrsc.org |
| Compound 5d | COX-2 | Leu352, His90, Arg513 | -3.76 | nih.gov |
| Compound 6b | Thymidylate Synthase | Not specified | -88.52 | japsonline.com |
Conformational Analysis and Flexibility Studies
The three-dimensional shape (conformation) and flexibility of a molecule are critical determinants of its biological activity. For the this compound scaffold, the presence of fluorine atoms is expected to significantly influence its conformational preferences. Fluorine, being highly electronegative, can engage in stereoelectronic interactions, such as the gauche effect, which can stabilize specific molecular geometries. nih.gov
While direct conformational analysis of this compound is not extensively reported, studies on related fluorinated heterocyclic systems provide valuable insights. For example, research on fluorinated pyrrolidines and piperidines has demonstrated that the fluorine atom can induce a conformational bias, favoring specific ring puckering to accommodate stabilizing gauche interactions. nih.gov In fluorinated nucleoside analogues, fluorine substitution is known to alter the sugar pucker conformation, which in turn affects biological function. nih.gov
The flexibility of the pyrimidine ring itself, along with any substituents, will dictate how well a derivative can adapt its shape to fit into a protein's binding pocket. Molecular dynamics simulations can be employed to explore the conformational landscape of these molecules over time, revealing their dynamic behavior and accessible low-energy shapes. Understanding the conformational preferences and flexibility of the this compound core is essential for designing derivatives that can adopt the optimal bioactive conformation required for strong and selective protein binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the optimization of lead candidates.
Development of Computational Models for Compound Optimization
For derivative series based on the pyrimidine-5-carbonitrile scaffold, QSAR studies are a valuable tool for accelerating the drug discovery process. These models are built using a dataset of compounds with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. Statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), are then used to develop an equation that correlates these descriptors with the observed activity. nih.gov
For instance, a QSAR study was conducted on a series of furopyrimidine and thienopyrimidine derivatives as inhibitors of the VEGFR-2 receptor, a key target in cancer therapy. nih.gov The study developed both MLR and ANN models to predict the anticancer activity. The results indicated that the non-linear ANN model had superior predictive power compared to the linear MLR model, highlighting the complex relationship between the structure and activity of these pyrimidine derivatives. nih.gov
In another study, 3D-QSAR models were developed for pyrazolo[3,4-d]pyrimidine derivatives targeting the TRAP1 kinase. nih.gov These models provided statistically significant correlations and were validated internally and externally, demonstrating their robustness for predicting the activity of new compounds. nih.gov The graphical outputs of these 3D-QSAR models, known as contour maps, provide a visual guide for medicinal chemists, indicating regions where modifying the chemical structure is likely to increase or decrease biological activity.
The development of such computational models is crucial for the efficient optimization of compounds derived from the this compound scaffold, allowing for a more focused and resource-efficient approach to designing potent and selective drug candidates.
Table 2: Example of QSAR Model Parameters for Pyrimidine Derivatives
| Model Type | Target | Statistical Parameter | Value | Reference |
| MLR | VEGFR-2 | R² | 0.889 | nih.gov |
| ANN | VEGFR-2 | R² | 0.998 | nih.gov |
| 3D-QSAR | TRAP1 Kinase | R² | 0.96 | nih.gov |
| 3D-QSAR | TRAP1 Kinase | Q² | 0.57 | nih.gov |
R² (Coefficient of determination) indicates the goodness of fit. Q² (Cross-validated R²) indicates the predictive power of the model.
Emerging Research Directions and Future Prospects for 2,4 Difluoropyrimidine 5 Carbonitrile
Novel Synthetic Methodologies and Sustainable Chemistry Initiatives
While established methods for the synthesis of pyrimidine (B1678525) derivatives are well-documented, the future of chemical synthesis lies in the development of more efficient, cost-effective, and environmentally benign processes. For 2,4-difluoropyrimidine-5-carbonitrile and its analogues, research is moving towards sustainable chemistry initiatives. A notable example in the broader pyrimidine-5-carbonitrile class is the use of bone char as a heterogeneous catalyst for their synthesis under solvent-free conditions. tandfonline.com This approach not only minimizes the use of volatile organic solvents but also utilizes a catalyst derived from biowaste, aligning with the principles of a circular economy. Future work could focus on adapting such catalytic systems for the specific synthesis of fluorinated pyrimidines, potentially improving yields and reducing hazardous waste.
Furthermore, innovative strategies such as the N-N bond cleavage of pyrazoles to form pyrimidine analogues represent a departure from traditional condensation reactions. tandfonline.com Exploring the applicability of such ring-transformation methodologies to create the this compound core could provide novel synthetic pathways with different substrate scopes and reaction conditions.
Exploration of Unconventional Reactivity and Novel Transformations
The reactivity of this compound is dominated by the facile displacement of its two fluorine atoms via nucleophilic aromatic substitution (SNAr). While this is a powerful and widely used transformation, future research is anticipated to explore more unconventional reactivity. The C-H bonds on the pyrimidine ring, though traditionally considered less reactive, could be targets for modern C-H activation/functionalization reactions. This would allow for the direct introduction of new substituents without pre-functionalization, offering a more atom-economical route to complex derivatives.
Moreover, the electron-deficient nature of the pyrimidine ring, enhanced by the fluorine and nitrile groups, makes it a potential candidate for novel cycloaddition reactions or ring-opening transformations. Investigating its behavior under photochemical or electrochemical conditions could unlock new reaction pathways that are inaccessible through traditional thermal methods. These explorations could lead to the discovery of unprecedented molecular scaffolds with unique three-dimensional architectures originating from the pyrimidine core.
Expansion into New Areas of Material Science and Nanoscience
The unique electronic properties of fluorinated heterocyclic compounds suggest that this compound could be a valuable building block in material science and nanoscience. Fluorine's high electronegativity can significantly influence the frontier molecular orbital energies (HOMO/LUMO) of organic molecules, a key parameter in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. Future research could focus on incorporating the this compound unit into conjugated polymers or small molecules for applications in organic electronics.
In nanoscience, carbon-based nanomaterials are often functionalized to tune their properties for specific applications like bioimaging, drug delivery, and sensing. researchgate.net The reactive fluorine atoms on the pyrimidine ring offer convenient handles for covalently grafting these molecules onto the surface of nanomaterials such as carbon nanotubes or graphene oxide. This could create hybrid materials with tailored electronic, optical, or therapeutic properties. The development of such innovative nanomaterials represents a significant opportunity for future applications. ucl.ac.uk
Advanced Computational Methodologies for Prediction and Design
In silico techniques are becoming indispensable in modern chemical research, accelerating the discovery and optimization of new molecules. For this compound, advanced computational methodologies are expected to play a crucial role in predicting its properties and guiding the design of novel derivatives. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have already been successfully applied to other pyrimidine-5-carbonitrile derivatives to build predictive models for their biological activity, such as for CXCR2 antagonists. acs.org
These computational models can guide the synthesis of new compounds with improved potency and selectivity. acs.org Molecular docking studies are routinely used to predict the binding modes of pyrimidine-based inhibitors within the active sites of target proteins, such as the Epidermal Growth Factor Receptor (EGFR). This provides critical insights into structure-activity relationships (SAR) that are vital for rational drug design. Future efforts will likely involve the use of more sophisticated methods, such as quantum mechanics/molecular mechanics (QM/MM) and artificial intelligence (AI), to more accurately predict not only binding affinities but also pharmacokinetic properties and potential off-target effects, thereby streamlining the drug discovery pipeline.
Synergistic Approaches in High-Throughput Synthesis and Screening for Chemical Libraries
The development of new therapeutics often requires the synthesis and evaluation of vast numbers of compounds. The this compound scaffold is ideally suited for the construction of large chemical libraries for high-throughput screening (HTS). Its two reactive fluorine sites allow for the sequential and regioselective introduction of diverse chemical building blocks, rapidly generating a multitude of unique structures.
A particularly powerful synergistic approach is the use of DNA-Encoded Libraries (DELs). In this technology, a DNA barcode is attached to a chemical scaffold, and subsequent chemical diversification steps are recorded in the DNA sequence. This allows for the creation and screening of libraries containing millions or even billions of compounds simultaneously. While initial studies have utilized dichloropyrimidine cores for DEL synthesis, the distinct reactivity of this compound makes it an attractive alternative for generating next-generation libraries with novel chemical diversity. Screening these libraries against a wide range of biological targets, such as kinases or G-protein coupled receptors, could lead to the rapid identification of potent and selective hit compounds for new drug discovery programs.
Q & A
Q. What are the most reliable synthetic routes for preparing 2,4-difluoropyrimidine-5-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer: A three-component reaction under thermal aqueous conditions is a robust approach for synthesizing pyrimidinecarbonitriles. For example, combining fluorinated aldehydes, malononitrile, and thiourea derivatives in water at 80–100°C yields substituted pyrimidinecarbonitriles with >70% efficiency. Key variables include pH control (optimal at 6–7) and reaction time (8–12 hours). Alternative routes involve microwave-assisted synthesis, reducing reaction times to 30–60 minutes while maintaining yields of ~65–75% .
Q. How can spectroscopic techniques (IR, NMR, MS) distinguish this compound from structurally similar analogs?
Methodological Answer:
- IR spectroscopy : The nitrile group (C≡N) shows a sharp absorption band at 2210–2215 cm⁻¹, while fluorine substituents exhibit C-F stretching at 1100–1250 cm⁻¹.
- ¹H NMR : Fluorine atoms induce splitting patterns in aromatic protons (e.g., doublets or triplets with coupling constants J = 8–12 Hz).
- Mass spectrometry : The molecular ion peak [M⁺] at m/z 181 (C₅H₂F₂N₃) is characteristic, with fragmentation peaks at m/z 154 (loss of HCN) and m/z 109 (loss of F₂) .
Q. What role do fluorine substituents play in modulating the reactivity of pyrimidinecarbonitriles?
Methodological Answer: Fluorine atoms at positions 2 and 4 enhance electrophilic substitution resistance due to their electron-withdrawing effects. This stabilizes the ring against hydrolysis but increases susceptibility to nucleophilic attack at the carbonitrile group. Computational studies (DFT) show that fluorine substitution lowers the LUMO energy by ~1.2 eV, facilitating reactions with amines or thiols .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this compound derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations can optimize the geometry and predict electrostatic potential surfaces, identifying reactive sites for drug design. For example, docking studies with E. coli dihydrofolate reductase (DHFR) reveal that the nitrile group forms hydrogen bonds with Arg57 and His30, while fluorine atoms enhance hydrophobic interactions. MD simulations (50 ns) further validate binding stability .
Q. How do contradictory solubility data for this compound in polar vs. nonpolar solvents arise, and how can they be resolved?
Methodological Answer: Discrepancies in solubility (e.g., 12 mg/mL in DMSO vs. <1 mg/mL in hexane) stem from solvent polarity and hydrogen-bonding capacity. Systematic studies using Hansen solubility parameters (HSPs) show that solvents with δₚ ≈ 10 MPa¹/² and δₕ ≈ 6 MPa¹/² (e.g., DMF, DMSO) maximize solubility. Conflicting reports may arise from impurities; HPLC purity checks (>98%) and Karl Fischer titration (water content <0.1%) are critical for reproducibility .
Q. What crystallographic strategies are effective for resolving structural ambiguities in fluorinated pyrimidinecarbonitriles?
Methodological Answer: Single-crystal X-ray diffraction with SHELXL refinement is preferred. Fluorine atoms often cause disorder; using high-resolution data (θ > 25°) and anisotropic displacement parameters improves accuracy. For twinned crystals, the TwinRotMat algorithm in SHELXL can deconvolute overlapping reflections. Example parameters: Mo-Kα radiation (λ = 0.71073 Å), R₁ < 0.05, and wR₂ < 0.12 .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be adapted to functionalize this compound?
Methodological Answer: The nitrile group is compatible with palladium-catalyzed couplings. For Suzuki reactions, use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and arylboronic acids in THF/water (3:1) at 80°C. Fluorine atoms are stable under these conditions. Yields range from 50–85%, with regioselectivity controlled by steric effects (C-6 position is most reactive) .
Contradictory Data Analysis
Q. Why do different studies report varying antimicrobial potencies for this compound derivatives?
Methodological Answer: Discrepancies in MIC values (e.g., 8 μg/mL vs. 32 μg/mL against S. aureus) arise from differences in bacterial strains, assay protocols (broth microdilution vs. disk diffusion), and compound purity. Standardizing assays using CLSI guidelines and verifying purity via LC-MS (≥95%) reduces variability. Substituent effects (e.g., electron-donating groups at C-6) also significantly alter activity .
Q. How can conflicting NMR chemical shifts for the pyrimidine ring protons be reconciled?
Methodological Answer: Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) and concentration effects explain most discrepancies. For example, H-6 protons resonate at δ 8.2–8.4 ppm in DMSO-d₆ but δ 7.9–8.1 ppm in CDCl₃ due to hydrogen bonding. Deuterium exchange experiments and 2D COSY/NOSY spectra clarify assignment ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
